molecular formula C11H15NO3 B019001 N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 106827-66-1

N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Cat. No.: B019001
CAS No.: 106827-66-1
M. Wt: 209.24 g/mol
InChI Key: DNJPNZATKVPLOH-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxyphenethyl)propanamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a catechol group (3,4-dihydroxyphenyl) attached to an ethyl chain, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydroxyphenethyl)propanamide typically involves the reaction of 3,4-dihydroxyphenethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production methods for N-(3,4-Dihydroxyphenethyl)propanamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydroxyphenethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The catechol group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Quinones are the major products.

    Reduction: The corresponding amine is formed.

    Substitution: Various substituted catechol derivatives are formed depending on the electrophile used.

Scientific Research Applications

N-(3,4-Dihydroxyphenethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroxyphenethyl)propanamide is primarily related to its catechol group, which can form strong hydrogen bonds and coordinate with metal ions. This allows it to adhere to various surfaces and interact with biological molecules. The molecular targets and pathways involved include interactions with proteins and enzymes that have metal ion cofactors .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydroxyphenethyl)acrylamide
  • N-(3,4-Dihydroxyphenethyl)methacrylamide
  • N-phenethyl methacrylamide
  • N-(4-hydroxyphenethyl)methacrylamide

Uniqueness

N-(3,4-Dihydroxyphenethyl)propanamide is unique due to its specific combination of a catechol group with a propanamide moiety, which imparts distinct adhesive properties and potential biological activities. Compared to its analogs, it may offer different reactivity and binding characteristics due to the presence of the propanamide group .

Properties

CAS No.

106827-66-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15)

InChI Key

DNJPNZATKVPLOH-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCC(=O)NCCC1=CC(=C(C=C1)O)O

Synonyms

Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI)

Origin of Product

United States

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